Product packaging for L-GLUTAMINE-N-FMOC (13C5,15N2)(Cat. No.:)

L-GLUTAMINE-N-FMOC (13C5,15N2)

Cat. No.: B1580136
M. Wt: 375.33
Attention: For research use only. Not for human or veterinary use.
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Description

L-GLUTAMINE-N-FMOC (13C5,15N2) is a useful research compound. Molecular weight is 375.33. The purity is usually 98%.
BenchChem offers high-quality L-GLUTAMINE-N-FMOC (13C5,15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-GLUTAMINE-N-FMOC (13C5,15N2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

375.33

Purity

98%

Origin of Product

United States

Synthetic Methodologies for L Glutamine N Fmoc 13c5,15n2

The synthesis of L-Glutamine-N-FMOC (13C5,15N2) is a meticulous process that begins with the isotopically labeled precursor, L-Glutamine (13C5,15N2). The core of the synthesis involves the selective protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) moiety. This is typically achieved by reacting the fully labeled L-Glutamine with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. The reaction must be carefully controlled to prevent side reactions, including the cyclization of the glutamine side chain.

In many applications, particularly solid-phase peptide synthesis, the side-chain amide of glutamine must also be protected to avoid undesirable reactions. A common protecting group for this purpose is the trityl (Trt) group. In this case, the synthesis becomes a multi-step process:

Side-Chain Protection: The starting material, L-Glutamine (13C5,15N2), is first reacted with trityl chloride in the presence of a base to form N-γ-trityl-L-Glutamine (13C5,15N2).

α-Amine Protection: The resulting compound is then reacted with an Fmoc reagent to attach the Fmoc group to the α-amine, yielding the final product, L-Glutamine-N-FMOC, N-γ-trityl (13C5,15N2). chromservis.euisotope.com

Purification, often accomplished through chromatography, is essential after each step to ensure the high chemical purity required for its subsequent uses. The final product is a stable, white solid that is readily incorporated into further synthetic workflows.

Solid Phase Synthesis Applications Utilizing L Glutamine N Fmoc 13c5,15n2

The primary application of L-Glutamine-N-FMOC (13C5,15N2) is in solid-phase peptide synthesis (SPPS). eurisotop.comotsuka.co.jp This technique allows for the stepwise construction of peptides of a defined sequence. The use of an isotopically labeled amino acid like this one enables the synthesis of "heavy" peptides.

These heavy peptides are biochemically identical to their natural ("light") counterparts but have a greater mass due to the presence of the stable isotopes. This mass difference makes them ideal internal standards for quantitative proteomics, particularly in mass spectrometry-based assays. shoko-sc.co.jp In a typical workflow, a known quantity of the heavy peptide is spiked into a complex biological sample (e.g., plasma, cell lysate). The heavy peptide co-elutes with the endogenous light peptide during liquid chromatography and is co-detected by the mass spectrometer. By comparing the signal intensity of the heavy standard to the light analyte, researchers can achieve precise and accurate quantification of the target peptide and, by extension, its parent protein.

This labeled compound is one of over 130 isotope-enriched protected amino acids offered by suppliers for the synthesis of stable isotope-labeled peptides, which are crucial for biomarker discovery and drug development research. eurisotop.comshoko-sc.co.jpchemie-brunschwig.ch

Applications in Advanced Biomolecular Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, dynamics, and interactions of biomolecules at atomic resolution. The use of isotope-labeled compounds like L-GLUTAMINE-N-FMOC (13C5,15N2) is often essential for these studies. shoko-sc.co.jpukisotope.com

Isotopic labeling is a cornerstone of modern protein NMR. nih.gov By replacing the naturally abundant ¹²C and ¹⁴N with their NMR-active isotopes, ¹³C and ¹⁵N, researchers can overcome challenges related to spectral overlap and sensitivity, particularly in larger proteins. nih.govmdpi.com

A critical first step in any protein structure determination by NMR is the sequence-specific resonance assignment, which involves attributing each signal in the spectrum to a specific atom in the protein. Uniformly labeling a protein with ¹³C and ¹⁵N is a standard method to make nearly all atoms "NMR-visible" and enable their correlation in multidimensional NMR experiments. nih.govnih.gov L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂) can be used in cell-free protein synthesis systems or as a supplement in specific eukaryotic cell media to incorporate labeled glutamine residues into a target protein. sigmaaldrich.comeurisotop.com

However, the metabolic versatility of glutamine presents a challenge. In cellular expression systems, such as insect or mammalian cells, the isotopes from supplied ¹⁵N₂-glutamine can be metabolically transferred to other amino acids, a process known as scrambling. researchgate.netnih.gov Studies in insect cells have shown that ¹⁵N atoms from glutamine are efficiently scrambled into alanine, aspartate, and glutamate (B1630785). researchgate.netnih.gov This occurs because glutamine is a key fuel source, feeding the Tricarboxylic Acid (TCA) cycle to meet the high energy demands of protein expression. researchgate.netnih.gov While this phenomenon complicates selective labeling, it also provides direct evidence of metabolic pathway activity. researchgate.net

NMR is uniquely suited to studying the transient and dynamic interactions between proteins and their binding partners. Isotopic labeling is key to these investigations. By labeling one protein in a complex with ¹⁵N (using a precursor like ¹⁵N-labeled glutamine) while leaving its partner unlabeled, researchers can use isotope-filtered NMR experiments to selectively observe only the signals from the labeled protein. pnas.org

When the unlabeled partner is added, changes in the chemical shifts and intensities of the ¹⁵N-labeled protein's signals reveal the specific amino acid residues at the binding interface. pnas.org Further insights can be gained from Paramagnetic Resonance Enhancement (PRE) experiments. In this method, a spin label is attached to one molecule, and its effect on the NMR signals of a nearby, isotopically labeled molecule is measured. This provides distance information, allowing for detailed mapping of both intra- and intermolecular interactions. pnas.org For instance, PRE experiments have been used to characterize the interactions mediated by glutamine-rich domains in transcription factors. pnas.org

A significant limitation of ¹³C NMR is its inherently low sensitivity, stemming from the low natural abundance of the ¹³C isotope (1.1%) and its small gyromagnetic ratio. ajnr.orgsnmjournals.org Hyperpolarization techniques, particularly dissolution Dynamic Nuclear Polarization (dDNP), have emerged as a revolutionary solution to this problem. mdpi.com

Hyperpolarization can increase the ¹³C NMR signal by more than 10,000-fold, providing a massive, albeit temporary, boost in sensitivity. jove.combiomolther.org This enhancement allows for the real-time observation of metabolic processes that occur on the timescale of seconds to minutes. mdpi.comnih.gov Using this technology, researchers can infuse a hyperpolarized, ¹³C-labeled substrate into living cells or organisms and directly observe its conversion into downstream metabolites. jove.compnas.org

The process enables the direct measurement of flux through specific enzymatic reactions. pnas.org For example, studies using hyperpolarized [1-¹³C]pyruvate have successfully measured its conversion to lactate, alanine, and bicarbonate, providing a real-time window into glycolysis and related pathways. ajnr.orgnih.govpnas.org This approach provides direct biochemical information with a temporal precision that is difficult to achieve with other methods. jove.com

Hyperpolarized ¹³C-labeled glutamine has been developed as a powerful probe to non-invasively monitor glutamine metabolism in both health and disease. ajnr.orgbiomolther.org Glutaminolysis, the conversion of glutamine to glutamate catalyzed by the enzyme glutaminase (B10826351), is a key metabolic pathway, particularly in rapidly proliferating cancer cells. pnas.org By using hyperpolarized [5-¹³C]-L-glutamine, it is possible to detect the production of [5-¹³C]-L-glutamate in real time and space using MRS and MRI. snmjournals.orgpnas.org

This technique has been applied to study glutamine metabolism in various cancer models, including glioma, pancreatic cancer, and liver cancer. ajnr.orgbiomolther.orgpnas.org The ability to spatially map glutamine flux provides a potential biomarker for diagnosing cancer, determining aggressiveness, and monitoring the on-target effects of glutaminase inhibitors. ajnr.orgpnas.org

The use of multiply-labeled glutamine, such as [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, offers further advantages. The substitution of the quadrupolar ¹⁴N nucleus with ¹⁵N reduces signal decay, prolonging the lifetime of the hyperpolarized signal and improving the signal-to-noise ratio achievable in vivo. pnas.org

Table 1: Research Findings on Hyperpolarized ¹³C-Glutamine Metabolism

Labeled Compound System Studied Key Finding Reference(s)
Hyperpolarized [5-¹³C]-L-glutamine Human hepatocellular carcinoma cells Demonstrated real-time measurement of glutaminase activity via ¹³C MR spectroscopy. biomolther.org
Hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine Pancreatic cancer models (in vivo) Enabled spatial measurement of glutaminolysis and served as a biomarker for glutaminase inhibition. pnas.org
Hyperpolarized [3-¹³C]-glutamine Glioma-bearing mice Showed increased conversion of glutamine to glutamate after treatment with temozolomide. ajnr.org
Hyperpolarized 5-¹³C,4-²H₂-glutamine Human glioma cells (in vitro) Revealed that glutaminase-mediated glutamate production can be detected in real time. snmjournals.org
Hyperpolarized [1-¹³C] glutamate Hepatoma cells and tumors Demonstrated that the conversion of glutamate to α-ketoglutarate could be detected when co-injected with pyruvate. nih.gov

Hyperpolarized 13C-NMR and Magnetic Resonance Imaging (MRI)

Development of Novel Pulse Sequences for Enhanced Isotopic Detection

The use of isotope-labeled compounds is integral to the evolution of NMR spectroscopy. ckisotopes.com Molecules uniformly labeled with ¹³C and ¹⁵N, such as L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂), are utilized in the development and refinement of novel pulse sequences designed to enhance the detection of these less abundant isotopes. ckisotopes.comchemie-brunschwig.ch

Recent advancements include the development of spectral editing pulse sequences and the optimization of cryogenic probes for direct ¹³C and ¹⁵N detection. ckisotopes.comchemie-brunschwig.ch These technologies aim to overcome challenges like lower signal intensities, providing clearer and more detailed structural and dynamic information. chemie-brunschwig.ch By using well-defined, fully labeled standards synthesized from precursors like L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂), researchers can systematically test and validate these new NMR methods, pushing the boundaries of what can be observed in complex biomolecular systems. ckisotopes.com

Assessment of NMR Spectrometer Performance with Isotope-Labeled Standards

To ensure the accuracy and reliability of NMR data, the performance of the spectrometer must be regularly assessed. Isotope-labeled proteins and peptides, synthesized using enriched amino acids like L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂), serve as critical standards for this purpose. eurisotop.comchemie-brunschwig.ch These standards are used to calibrate the instrument and for ongoing quality control checks. otsuka.co.jp

By analyzing a known, isotopically labeled sample, operators can verify key performance metrics of the spectrometer. This process is essential for maintaining the consistency and quality of data in structural biology research and for training purposes on complex NMR instrumentation. eurisotop.comchemie-brunschwig.ch

Mass Spectrometry (MS)

In the field of mass spectrometry, stable isotope-labeled compounds have revolutionized the ability to detect and quantify proteins, metabolites, and other potential biomarkers with high sensitivity and accuracy. buchem.com L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂), with its high isotopic purity (typically ≥99% for both ¹³C and ¹⁵N), is a key reagent in these advanced quantitative methods. isotope.combuchem.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the gold standard for the absolute quantification of peptides and proteins. shoko-sc.co.jpeurisotop.com The fundamental principle of IDMS involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard—to a sample. buchem.com The mass spectrometer can distinguish between the naturally occurring (light) analyte and the heavy isotope-labeled standard based on their mass-to-charge ratio. buchem.com By measuring the ratio of the two signals, the precise concentration of the endogenous analyte in the original sample can be calculated. buchem.comeurisotop.com

Role as an Internal Standard in Quantitative Proteomics

In quantitative proteomics, L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂) is used to synthesize stable isotope-labeled peptides (SIPs). isotope.com These synthetic peptides are chemically identical to their endogenous counterparts but have a greater mass due to the incorporated ¹³C and ¹⁵N isotopes. When added to a complex biological sample, such as a cell lysate or plasma, these SIPs serve as ideal internal standards. buchem.com

Their use allows for precise measurement of changes in the levels of specific proteins and their post-translational modifications, which is crucial for biomarker discovery and validation. buchem.com The ability to create custom-labeled peptides using protected amino acids like L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂) provides researchers with the flexibility to target virtually any protein of interest. eurisotop.com

Table 1: Research Findings on Isotope-Labeled Internal Standards in Quantitative Proteomics

Research FindingApplicationSignificance
Stable isotope-labeled peptides are used for absolute quantification of proteins from complex samples like cell lysates. buchem.comBiomarker ValidationEnables precise measurement of protein expression levels, crucial for identifying disease markers. buchem.com
The use of isotopically labeled amino acids in synthetic peptides allows for high-precision measurement of protein level changes. buchem.comDrug & Metabolite MonitoringFacilitates accurate tracking of protein dynamics in response to therapeutic agents. buchem.com
Multiplexed MRM-based protein quantitation can be achieved using different stable isotope-labeled peptide isotopologues for calibration. eurisotop.comHigh-Throughput AnalysisIncreases the efficiency of quantifying multiple proteins in a single experiment. eurisotop.com
Calibration and Normalization Strategies in Mass Spectrometry-Based Assays

The use of stable isotope-labeled internal standards is a cornerstone of robust calibration and normalization strategies in MS-based assays. eurisotop.com Signal intensity in mass spectrometry can fluctuate due to various factors, including sample matrix effects and instrument variability. google.com By adding a compound like L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂)-derived peptide at a known concentration to every sample, these variations can be corrected. eurisotop.com

The normalization process typically involves calculating the ratio of the signal intensity of the target analyte to the signal intensity of the co-eluting labeled internal standard. eurisotop.com This ratio, rather than the raw signal of the analyte, is then used to construct a calibration curve and determine the concentration in unknown samples. This strategy significantly improves the accuracy, precision, and reproducibility of quantitative measurements across different samples and analytical runs. eurisotop.comotsuka.co.jp

Applications in Targeted and Untargeted Metabolomics Profiling

Beyond proteomics, L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂) and other labeled compounds are vital for metabolomics, the large-scale study of small molecules within cells, biofluids, or tissues. buchem.comchromservis.eu

In targeted metabolomics , researchers focus on quantifying a specific group of known metabolites. Here, peptides and other molecules synthesized from L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂) can be used as internal standards to achieve absolute quantification of specific metabolic pathway components. shoko-sc.co.jp

In untargeted metabolomics , which aims to measure as many metabolites as possible, labeled standards are essential for quality control and can aid in metabolite identification. otsuka.co.jp An innovative approach known as isotopic ratio outlier analysis (IROA) utilizes metabolic incorporation of nutrients with distinct heavy (e.g., 95% ¹³C) and light (e.g., 5% ¹³C) isotopic signatures. otsuka.co.jp This method helps to distinguish true biological metabolites from analytical artifacts and provides a basis for accurate relative quantification across different samples. otsuka.co.jp The availability of highly enriched precursors like L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂) is critical for the success of such advanced metabolomic strategies. otsuka.co.jp

Table 2: Properties of L-GLUTAMINE-N-FMOC (¹³C₅, ¹⁵N₂)

PropertyValueSource
Molecular Formula C₁₅[¹³C]₅H₂₄[¹⁵N]₂O₅ isotope.com
Molecular Weight 375.33 g/mol isotope.com
Isotopic Enrichment ¹³C, 99%; ¹⁵N₂, 99% isotope.combuchem.com
Chemical Purity ≥98% isotope.com
Primary Applications Biomolecular NMR, Proteomics, Metabolic Research isotope.comchromservis.euisotope.com
Elucidating Metabolic Changes via Tracer Incorporation

Stable isotope tracers are instrumental in metabolic research, allowing scientists to track the fate of specific molecules through various biochemical pathways. The use of stable isotopes as metabolic contrast agents in techniques like magnetic resonance spectroscopic imaging (MRSI) is a growing field in both research and clinical settings. chemie-brunschwig.ch L-GLUTAMINE-N-FMOC (13C5,15N2), with its heavy carbon and nitrogen isotopes, can be used to synthesize labeled glutamine. Once introduced into a biological system, the labeled glutamine participates in metabolic processes, and its journey can be monitored. This provides detailed information about metabolic pathways and regulatory networks, which can be crucial for understanding diseases and developing targeted therapies. chemie-brunschwig.ch For instance, hyperpolarized 13C MRSI with 13C-pyruvate is an emerging imaging modality where the stable isotope acts as a contrast agent to trace metabolism. chemie-brunschwig.ch

Development of Screening Mixtures and Reference Standards for MS

Mass spectrometry (MS) is a cornerstone of modern analytical science, and the use of stable isotope-labeled compounds as internal standards is considered the gold standard for quantitative analysis. shoko-sc.co.jpeurisotop.com L-GLUTAMINE-N-FMOC (13C5,15N2) is utilized in the preparation of screening mixtures and as a reference standard for mass spectrometry. shoko-sc.co.jpotsuka.co.jp These standards are essential for the accurate quantification of their unlabeled counterparts in complex biological samples. The known concentration of the isotopically labeled standard allows for precise measurement by compensating for variations in sample preparation and instrument response. This is particularly important in fields like newborn screening, where rapid and accurate metabolic profiling is critical. chromservis.eu

Below is a table detailing the properties of L-GLUTAMINE-N-FMOC (13C5,15N2) relevant to its use as a mass spectrometry standard.

PropertyValue
Molecular Weight 375.33
Chemical Purity ≥98%
Isotopic Enrichment 99% for 13C; 99% for 15N
CAS Number (Labeled) 2687960-39-8
CAS Number (Unlabeled) 71989-20-3

Data sourced from Cambridge Isotope Laboratories, Inc. and Eurisotop. isotope.comeurisotop.com

Proteomic Applications for Protein Quantification and Biomarker Discovery

Proteomics, the large-scale study of proteins, heavily relies on quantitative methods to understand protein expression, function, and regulation. L-GLUTAMINE-N-FMOC (13C5,15N2) plays a significant role in several proteomic workflows.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Reagents

SILAC is a powerful metabolic labeling strategy for quantitative proteomics. ckgas.com In this technique, cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. ckgas.com The heavy amino acids are incorporated into all newly synthesized proteins. By comparing the mass spectra of peptides from "light" and "heavy" cell populations, researchers can accurately quantify differences in protein abundance.

L-GLUTAMINE-N-FMOC (13C5,15N2) serves as a precursor for the synthesis of the "heavy" L-glutamine used in SILAC media. ckgas.combuchem.com This protected amino acid, with its high isotopic enrichment, ensures the production of highly labeled proteins, which is crucial for the sensitivity and accuracy of the SILAC method. shoko-sc.co.jpchemie-brunschwig.ch

Monitoring Peptide and Protein Levels in Complex Biological Matrices

The accurate measurement of peptide and protein levels in complex biological samples like plasma is essential for biomarker discovery and validation. eurisotop.com Isotope dilution mass spectrometry (IDMS) is a premier method for this purpose. shoko-sc.co.jpeurisotop.com In a typical "bottom-up" proteomics experiment, proteins are enzymatically digested into peptides, and specific target peptides are quantified. otsuka.co.jp

L-GLUTAMINE-N-FMOC (13C5,15N2) is used in the solid-phase synthesis of stable isotope-labeled peptides. shoko-sc.co.jpchemie-brunschwig.ch These synthetic, heavy peptides are spiked into biological samples as internal standards. otsuka.co.jp They serve as ideal molecular surrogates for the endogenous, "light" peptides of interest, enabling precise and accurate quantification. otsuka.co.jp This approach is utilized in various research areas, including cancer research and new drug development. chromservis.eu

The table below summarizes the key applications of L-GLUTAMINE-N-FMOC (13C5,15N2) in proteomics.

ApplicationDescription
SILAC Precursor for the synthesis of heavy L-glutamine for in vivo protein labeling. ckgas.com
Peptide Synthesis Building block for creating stable isotope-labeled peptides for use as internal standards in quantitative proteomics. shoko-sc.co.jpotsuka.co.jpchemie-brunschwig.ch
Biomarker Assessment Facilitates the screening of candidate protein disease biomarkers in complex samples. chemie-brunschwig.ch

Investigation of Metabolic Pathways and Flux Using L Glutamine N Fmoc 13c5,15n2

Tracing Carbon and Nitrogen Flux through Central Metabolism

L-Glutamine is a critical nutrient for highly proliferative cells, serving as a major source of carbon for the tricarboxylic acid (TCA) cycle and a primary nitrogen donor for the biosynthesis of numerous compounds. nih.govmdpi.com By employing L-Glutamine (¹³C₅, ¹⁵N₂), researchers can track the incorporation of its five carbon and two nitrogen atoms into various downstream metabolites, thereby quantifying the activity of interconnected metabolic pathways. rsc.orgnih.gov

Glutaminolysis Pathways and Associated Metabolic Enzymes

Glutaminolysis is the metabolic pathway that catabolizes glutamine. The initial and rate-limiting step is the conversion of glutamine to glutamate (B1630785), a reaction primarily catalyzed by the enzyme glutaminase (B10826351) (GLS) . researchgate.netmdpi.com This reaction releases the amide nitrogen of glutamine as ammonia. nih.gov Subsequently, glutamate can be converted to the TCA cycle intermediate α-ketoglutarate (α-KG). This conversion is mediated by two main types of enzymes: glutamate dehydrogenase (GLUD) , which releases the amino group as ammonia, or various transaminases (aminotransferases), which transfer the amino group to a keto-acid, forming a new amino acid alongside α-KG. mdpi.comnih.gov

The use of L-Glutamine (¹³C₅, ¹⁵N₂) allows for precise tracking of these initial steps. The detection of glutamate labeled with five ¹³C atoms and two ¹⁵N atoms (M+7) and α-ketoglutarate labeled with five ¹³C atoms (M+5) confirms the direct flux from glutamine through this pathway. nih.govresearchgate.net The fate of the ¹⁵N labels can further distinguish the activity of GLUD versus transaminases.

Contribution to the Tricarboxylic Acid (TCA) Cycle Intermediates

Once converted to α-ketoglutarate, glutamine's carbon backbone enters the TCA cycle, a central hub of cellular metabolism for energy production and biosynthesis. encyclopedia.pub Isotope tracing studies using uniformly ¹³C-labeled glutamine have been instrumental in elucidating the multiple ways glutamine contributes to the TCA cycle intermediate pools. nih.govnih.gov

Oxidative Metabolism (Forward TCA Cycle): In the conventional, oxidative direction of the TCA cycle, the five-carbon α-ketoglutarate is sequentially oxidized. This process generates key intermediates such as succinate, fumarate, and malate (B86768). nih.gov When using L-Glutamine (¹³C₅) as a tracer, this forward flux results in the appearance of these intermediates with four ¹³C atoms (M+4), as one carbon is lost as CO₂ during the conversion of α-ketoglutarate to succinyl-CoA. nih.gov

Reductive Carboxylation (Reverse TCA Cycle): Under certain conditions, such as hypoxia or mitochondrial dysfunction, cells can utilize a reverse, reductive pathway. nih.govresearchgate.net In this pathway, α-ketoglutarate undergoes reductive carboxylation by isocitrate dehydrogenase (IDH) to form isocitrate, which is then isomerized to citrate (B86180). mdpi.comnih.gov This M+5 labeled citrate can then be cleaved to generate acetyl-CoA for processes like fatty acid synthesis. nih.govnih.gov Tracing with L-Glutamine (¹³C₅) allows for the clear identification of this pathway through the detection of citrate labeled with five ¹³C atoms (M+5). researchgate.net

The relative abundance of M+4 versus M+5 isotopologues of TCA cycle intermediates provides a quantitative measure of the balance between oxidative and reductive glutamine metabolism.

MetaboliteLabeling Pattern (from ¹³C₅-Gln)Metabolic Pathway Indicated
α-KetoglutarateM+5Glutaminolysis
SuccinateM+4Oxidative TCA Cycle
FumarateM+4Oxidative TCA Cycle
MalateM+4Oxidative TCA Cycle
CitrateM+5Reductive Carboxylation
AspartateM+4Oxidative TCA Cycle (from Oxaloacetate)

Anaplerotic and Cataplerotic Reactions Involving Glutamine

Glutamine's role in the TCA cycle extends beyond simple oxidation. It is a major anaplerotic substrate, meaning it replenishes TCA cycle intermediates that are withdrawn for biosynthetic purposes. mdpi.com The conversion of glutamine to α-ketoglutarate directly feeds the cycle, which is crucial for maintaining its function, especially in rapidly dividing cells where intermediates are constantly being used. nih.govmdpi.com

Conversely, cataplerosis is the removal of TCA cycle intermediates. The intermediates derived from glutamine, such as citrate and malate, can be exported from the mitochondria to serve as precursors for other pathways. For instance, citrate is a precursor for fatty acid synthesis, while malate can be converted to pyruvate. nih.gov These cataplerotic fluxes are essential for supporting macromolecular biosynthesis required for cell growth.

Glutamine as a Precursor for Biosynthetic Pathways

Beyond its role in central energy metabolism, glutamine is a fundamental building block for a wide array of essential biomolecules, providing both carbon and nitrogen atoms. mdpi.comnih.gov

De Novo Nucleotide Synthesis and Amino Acid Biosynthesis

Glutamine is indispensable for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. mdpi.comresearchgate.net

Nitrogen Donation: The amide nitrogen of glutamine is a required donor in multiple steps of both purine (B94841) and pyrimidine (B1678525) synthesis. mdpi.comnih.gov Tracing with L-Glutamine (¹³C₅, ¹⁵N₂) allows for the direct observation of ¹⁵N incorporation into the rings of purines and pyrimidines. researchgate.net

Carbon Donation: The carbon skeleton of glutamine also contributes. After entering the TCA cycle, glutamine-derived oxaloacetate can be transaminated to form aspartate. mdpi.com Aspartate is a key precursor, donating its carbon backbone and an amino group to the pyrimidine ring and a nitrogen atom to the purine ring. nih.govresearchgate.net

Glutamine also serves as a precursor for the synthesis of other non-essential amino acids. Through transamination reactions, the nitrogen from glutamine-derived glutamate can be transferred to various carbon skeletons to produce amino acids like alanine, aspartate, and proline. researchgate.neteurisotop.com Furthermore, glutamine is an important precursor for the synthesis of arginine in humans. nih.gov

Biosynthetic ProductGlutamine's ContributionTracer Evidence (from ¹³C₅, ¹⁵N₂-Gln)
Purines2 amide nitrogens, 1 amino nitrogen (via aspartate)¹⁵N incorporation into purine ring
Pyrimidines1 amide nitrogen, carbon backbone (via aspartate)¹⁵N and ¹³C incorporation into pyrimidine ring
AspartateNitrogen (via transamination), Carbon (via TCA cycle)M+4, N+1 labeled aspartate
ProlineCarbon and Nitrogen backboneM+5, N+1 labeled proline
ArgininePrecursor via citrullineLabeled arginine

Role in Redox Homeostasis and Glutathione (B108866) Synthesis

Glutamine plays a pivotal role in maintaining cellular redox balance, primarily through its function as a precursor for the synthesis of glutathione (GSH). nih.govnih.gov Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant. encyclopedia.pubnih.gov

The synthesis of glutathione is directly dependent on the availability of glutamate. nih.gov Through glutaminolysis, glutamine provides the glutamate necessary for glutathione production. nih.govresearchgate.net Stable isotope tracing experiments using ¹³C-labeled glutamine have demonstrated that glutamine is actively utilized for glutathione synthesis, with a significant portion of the glutathione pool being directly derived from extracellular glutamine. nih.gov This connection is crucial for protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov Consequently, glutamine metabolism is essential for cell survival, particularly under conditions of oxidative stress. researchgate.net

Investigation of Citrulline Synthesis and its Precursor-Product Relationships

Glutamine has long been considered a primary precursor for citrulline synthesis, particularly in the small intestine. nih.gov However, isotopic tracer studies using labeled glutamine have provided a more nuanced understanding of this precursor-product relationship. These investigations aim to differentiate between the contribution of glutamine's intact carbon skeleton versus the separate contributions of its nitrogen and carbon atoms following catabolism. nih.gov

Research using glutamine labeled with stable isotopes has demonstrated that while glutamine is a significant source of nitrogen for citrulline synthesis, its role as a direct carbon donor is minimal. nih.gov Studies in mice infused with ¹⁵N-labeled glutamine showed that the amino and amido nitrogen groups of glutamine were readily incorporated into all three nitrogen positions of the citrulline molecule (α, δ, and ureido). nih.gov In contrast, tracers designed to follow the carbon skeleton of glutamine revealed that it accounted for a negligible fraction (approximately 0.2-0.4%) of circulating citrulline. nih.gov The incorporation of glutamine's nitrogen was found to be about 25 times higher than the incorporation of its carbon backbone. nih.gov

This indicates that glutamine primarily acts as a donor of nonspecific nitrogen (ammonia) and nonspecific carbon (via its oxidation into the tricarboxylic acid (TCA) cycle) for citrulline synthesis. The carbon dioxide produced from glutamine oxidation can be incorporated into carbamoyl (B1232498) phosphate, a key precursor for citrulline. nih.gov The principal carbon precursor for citrulline is, in fact, dietary arginine. nih.gov

Dietary Precursor Contribution to Circulating Citrulline
PrecursorContribution to Citrulline Carbon SkeletonContribution to Citrulline NitrogenPrimary Role
L-Glutamine~0.4%Significant (~5%)Nonspecific Nitrogen and Carbon Donor
L-Arginine~40%Direct PrecursorPrimary Carbon Skeleton Donor
L-Proline~3.4%Minor PrecursorMinor Carbon Skeleton Donor

Dynamic Metabolic Flux Analysis (MFA)

Dynamic Metabolic Flux Analysis (MFA) is a sophisticated methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. It relies on feeding cells an isotopically labeled substrate, such as L-Glutamine (¹³C₅, ¹⁵N₂), and measuring the rate at which the isotopic labels are incorporated into downstream metabolites over time. nih.gov This approach provides a snapshot of the metabolic state of a cell under specific conditions. nih.gov

The dual labeling of L-Glutamine with both ¹³C and ¹⁵N is particularly advantageous as it allows for the simultaneous tracking of carbon and nitrogen fate. researchgate.netnih.gov This is crucial for understanding the interplay between carbon metabolism (like the TCA cycle) and nitrogen metabolism (like transamination reactions and nucleotide synthesis). researchgate.net

Experimental Design for Isotopic Tracing Experiments

A successful dynamic MFA experiment requires a carefully considered design. The core of the design involves replacing the standard (unlabeled) nutrient in a cell culture medium with its isotopically labeled counterpart and collecting samples at multiple, discrete time points. nih.gov

Key Experimental Steps:

Cell Culture: Cells are first grown under steady-state conditions to ensure that metabolic fluxes are constant. nih.gov

Tracer Introduction: The culture medium is switched to a medium containing the labeled tracer, for instance, replacing standard L-glutamine with L-Glutamine (¹³C₅, ¹⁵N₂).

Time-Course Sampling: Samples of the cells and media are collected at several time points after the introduction of the tracer. The timing is critical; early time points capture the labeling of initial metabolites, while later points reveal the propagation of isotopes through the metabolic network. nih.gov For dynamic MFA, interpretations based on a single time point are not reliable. nih.gov

Metabolite Extraction and Analysis: Metabolites are extracted from the collected samples and analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. researchgate.net

Key Considerations in Experimental Design for Dynamic MFA
ParameterImportanceConsideration
Choice of TracerDetermines which pathways can be accurately probed.L-Glutamine (¹³C₅, ¹⁵N₂) is ideal for tracking both carbon and nitrogen distribution from glutamine. researchgate.netnih.gov
Sampling Time PointsCrucial for capturing the dynamics of label incorporation.Multiple time points are essential for reliable dynamic analysis. nih.gov The frequency should match the expected speed of the pathway being studied.
Metabolic StateEnsures reproducibility and comparability of data.Experiments should be initiated when cells have reached a metabolic steady state. nih.gov
Analytical MethodDetermines the resolution and scope of labeling data.High-resolution mass spectrometry is commonly used to measure mass isotopomer distributions (MIDs). researchgate.net

Computational Modeling of Metabolic Networks

The data generated from isotopic tracing experiments—specifically, the time-dependent MIDs of various metabolites—serve as inputs for computational models. nih.gov These models are mathematical representations of the cell's metabolic network, comprising a set of biochemical reactions and their stoichiometry.

The goal of the computational model in MFA is to estimate the flux through each reaction in the network that best explains the experimentally measured labeling patterns. This is achieved through an iterative optimization process where the model simulates the flow of isotopes through the network for a given set of fluxes and compares the resulting theoretical MIDs with the experimental data. The fluxes are adjusted until the difference between the simulated and measured data is minimized.

Metabolic networks are complex, often exhibiting properties of scale-free and small-world systems, which can be organized in a hierarchical modular structure. ijml.org Computational models must account for this complexity, including reaction reversibility, compartmentalization (e.g., mitochondria vs. cytosol), and the contributions of multiple intersecting pathways. ijml.org

Interpretation of Isotopic Labeling Patterns in Metabolites

The interpretation of labeling patterns is fundamental to understanding metabolic pathway activity. The mass isotopomer distribution (MID) of a metabolite reveals how many of its atoms are derived from the isotopic tracer. nih.gov When using L-Glutamine (¹³C₅, ¹⁵N₂), the presence of ¹³C and ¹⁵N in downstream metabolites provides direct evidence of glutamine's contribution.

For example, glutamine is first converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle.

Glutamate (M+7): The direct conversion of L-Glutamine (¹³C₅, ¹⁵N₂) to L-Glutamate (¹³C₅, ¹⁵N₂) would result in a mass increase of +7 (five ¹³C atoms and two ¹⁵N atoms).

α-Ketoglutarate (M+5): The subsequent deamination to α-ketoglutarate would produce an M+5 isotopologue, as one of the labeled nitrogen atoms is removed.

Citrate (M+4 or M+5): The fate of the α-ketoglutarate carbon backbone can reveal different pathway activities. In the oxidative TCA cycle, α-ketoglutarate is decarboxylated, leading to M+4 labeled citrate in the next cycle turn. researchgate.net Conversely, the presence of M+5 citrate suggests reductive carboxylation, a pathway where α-ketoglutarate is converted directly to isocitrate and then citrate, retaining all five carbon atoms from glutamine. nih.gov

Aspartate (M+4, N+1): The labeled nitrogen from glutamine can be transferred to other amino acids. For instance, the transamination of oxaloacetate (derived from M+4 succinate) using labeled glutamate as the nitrogen donor would produce aspartate with four ¹³C atoms and one ¹⁵N atom. researchgate.net

Advanced Methodological Development in Isotopic Tracing and Analysis

Innovations in Sample Preparation for Isotope-Labeled Compounds

The accuracy and reliability of isotopic tracing studies are highly dependent on the meticulous preparation of biological samples. Innovations in this area aim to maximize the recovery of labeled compounds, ensure their stability, and prevent any alteration of isotopic ratios, which could lead to misinterpretation of metabolic flux data. caltech.eduresearchgate.net

Extraction and Derivatization Procedures for Optimal Spectroscopic Analysis

Effective extraction and derivatization are critical for preparing L-glutamine and its metabolites for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The goal is to isolate the compounds of interest from complex biological matrices and chemically modify them to enhance their analytical properties, such as volatility for gas chromatography (GC) or ionization efficiency for MS. gbiosciences.comunc.edu

Extraction: The initial step involves extracting metabolites from cells, tissues, or biofluids. This is typically achieved by quenching metabolic activity rapidly, often using cold solvents like methanol (B129727) or ethanol (B145695) solutions, followed by cell lysis and separation of the soluble metabolite fraction. nih.gov For tissue samples, homogenization is required to release intracellular contents. The choice of extraction solvent is crucial to ensure the efficient recovery of a broad range of metabolites, including polar compounds like amino acids. nih.govmdpi.com

Derivatization: Following extraction, derivatization is often necessary, particularly for analysis by GC-MS. For LC-MS analysis of amino acids, derivatization can improve chromatographic separation and detection sensitivity. nih.gov The 9-fluorenylmethylmethoxycarbonyl (FMOC) group in L-GLUTAMINE-N-FMOC serves as a pre-derivatization, primarily to protect the amine group. nih.gov FMOC is a commonly used reagent for derivatizing both primary and secondary amino acids for fluorescence detection and mass spectrometry. nih.govjascoinc.com

The FMOC group is particularly advantageous for stable isotope tracing studies that use isotope ratio mass spectrometry (IRMS), as it can be cleaved after the isolation of the amino acid, allowing for the analysis of the pure, non-derivatized compound. nih.gov Other reagents, such as o-phthaldialdehyde (OPA) and ethyl chloroformate (ECF), are also used, each with specific advantages for different analytical platforms and target analytes. nih.govnih.gov

Derivatization ReagentTarget Functional Group(s)Analytical Platform(s)Key Advantages
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary and secondary aminesHPLC-UV/Fluorescence, LC-MSStable derivatives; suitable for secondary amines like proline. nih.govjascoinc.com
o-phthaldialdehyde (OPA) Primary aminesHPLC-FluorescenceHigh sensitivity; rapid reaction. nih.gov
Ethyl Chloroformate (ECF) Amines, Carboxylic acidsGC-MS, LC-MSDerivatizes multiple functional groups, increasing volatility and stability. nih.gov
Phenyl isothiocyanate (PITC) Primary and secondary aminesHPLC-UVGood for protein hydrolysates; less sensitive than fluorescence methods. nih.gov

Minimizing Isotopic Fractionation during Sample Processing

Isotopic fractionation is a potential source of significant error in stable isotope tracing studies. It refers to the alteration of the natural ratio of isotopes during physical or chemical processes, which can occur at various stages of sample preparation, including extraction, hydrolysis, and derivatization. caltech.edualexandraatleephillips.com

Several strategies are employed to minimize this effect:

Reaction Completion: Ensuring that all derivatization and hydrolysis reactions proceed to completion is critical. Incomplete reactions can lead to a preference for either the light or heavy isotope, skewing the final measurement. Using an excess of derivatizing reagents helps drive the reaction to completion. researchgate.netalexandraatleephillips.com

Controlled Hydrolysis: For protein-bound amino acids, acid hydrolysis is used to break peptide bonds. The conditions for this process (e.g., 6N HCl, 110 °C, 20–24 h under an anoxic atmosphere) have been optimized to maximize recovery and reduce fractionation. caltech.eduresearchgate.net However, this process can degrade certain amino acids; for instance, glutamine is deamidated to glutamic acid. nih.gov

Minimal Pretreatment: Each additional step in a sample preparation workflow introduces a potential for isotopic fractionation. alexandraatleephillips.com Therefore, protocols are designed to be as streamlined as possible, minimizing unnecessary purification or transfer steps. alexandraatleephillips.com

Standardization: The use of internal and external standards with known isotopic compositions is essential to monitor and correct for any fractionation that may occur during the analytical process. caltech.edu

Integration of Multi-Omics Data with Isotopic Tracing

To gain a holistic understanding of cellular regulation, data from isotopic tracing studies are increasingly being integrated with other "omics" datasets, such as proteomics and transcriptomics. This multi-omics approach allows researchers to connect changes in metabolic flux with alterations in the expression and abundance of the enzymes and transporters that govern these pathways.

Correlating Metabolic Flux with Proteomic and Transcriptomic Data

Metabolic flux, as measured by tracers like L-GLUTAMINE-(¹³C₅,¹⁵N₂), provides a direct readout of the activity of metabolic pathways. creative-proteomics.com However, it does not, on its own, explain the underlying regulatory mechanisms. By combining flux data with proteomics and transcriptomics, a more complete picture emerges.

Transcriptomics: Measures the expression levels of genes encoding metabolic enzymes. Studies have shown that metabolic reprogramming, such as increased glutamine utilization in cancer cells, is often accompanied by elevated expression of genes involved in glutamine metabolism. researchgate.net

Proteomics: Quantifies the abundance of proteins, including the enzymes that catalyze metabolic reactions. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise relative quantification of thousands of proteins, providing a snapshot of the cellular machinery available for metabolic processes. nih.gov

By correlating these datasets, researchers can determine whether changes in metabolic flux are due to transcriptional regulation (more or less enzyme mRNA), translational or post-translational regulation (more or less enzyme protein), or allosteric regulation (changes in enzyme activity without changes in abundance).

Systems Biology Approaches to Glutamine Metabolism

Systems biology utilizes computational modeling to integrate diverse biological data and simulate the behavior of complex systems. Isotopic tracing data from compounds like L-GLUTAMINE-(¹³C₅,¹⁵N₂) are invaluable for constructing and validating these models. The dual labeling of both carbon and nitrogen allows for a more constrained and accurate analysis of interconnected metabolic networks. rsc.orgnih.gov

Key approaches include:

Metabolic Flux Analysis (MFA): MFA is a computational method that uses the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of intracellular reactions. nih.govmaranasgroup.com The use of tracers labeled with both ¹³C and ¹⁵N, such as L-GLUTAMINE-(¹³C₅,¹⁵N₂), enables a more powerful version of MFA that can simultaneously resolve carbon and nitrogen fluxes, providing deeper insight into amino acid and nucleotide metabolism. nih.gov

Multi-Isotope Imaging Mass Spectrometry: This technique allows for the visualization of the spatial distribution of isotopically labeled metabolites within tissues, providing a geographical map of metabolic activity. nih.gov This can be used to study metabolic crosstalk between different organs or within heterogeneous tissues like tumors. nih.gov

Genome-Scale Metabolic Models (GEMs): These are comprehensive models that include all known metabolic reactions in an organism. Isotopic tracing data are used to constrain the possible flux distributions within these large-scale networks, helping to identify the most physiologically relevant metabolic states. maranasgroup.com

Systems Biology ApproachDescriptionKey Data InputsKey Outputs
Metabolic Flux Analysis (MFA) Calculates intracellular reaction rates based on isotopic labeling patterns. maranasgroup.comIsotopic labeling data from MS or NMR, known biochemical pathways. nih.govQuantitative map of cellular metabolic fluxes. creative-proteomics.com
¹³C¹⁵N-MFA Simultaneously quantifies both carbon and nitrogen metabolic fluxes. nih.govLabeling data from dual-labeled tracers (e.g., ¹³C, ¹⁵N-glutamine). rsc.orgResolved flux distributions for amino acid and nucleotide biosynthesis. nih.gov
Spatial Isotope Tracing Maps the distribution of labeled metabolites in tissues using imaging mass spectrometry. nih.govMass spectrometry imaging (MSI) data of tissues from organisms administered isotope tracers.Visualization of metabolic activity and inter-tissue metabolic exchange. nih.gov
Genome-Scale Modeling Integrates isotopic data into comprehensive models of an organism's entire metabolic network. maranasgroup.comIsotopic labeling data, genomic and biochemical data.Predictions of metabolic responses to genetic or environmental perturbations.

Development of Quantitative Assays for Research Applications

L-GLUTAMINE-N-FMOC (¹³C₅,¹⁵N₂) and related labeled compounds are central to the development of a wide range of quantitative assays in metabolic research. These assays are designed to measure the concentration of metabolites and the rates of metabolic transformations with high precision and accuracy.

The known isotopic enrichment of the tracer allows it to be used in isotope dilution mass spectrometry, a gold standard for quantification. In this method, a known amount of the heavy, labeled compound is added to a sample. The ratio of the labeled to the unlabeled endogenous compound is then measured by mass spectrometry. Since the amount of added labeled standard is known, the amount of the endogenous compound can be precisely calculated. unc.edu

Furthermore, the compound is instrumental in dynamic studies of metabolic flux. By introducing the tracer to a biological system and monitoring the rate at which the heavy isotopes are incorporated into downstream metabolites over time, researchers can quantify the activity of specific pathways. nih.gov For example, tracing the ¹³C₅ and ¹⁵N₂ from glutamine into tricarboxylic acid (TCA) cycle intermediates, other amino acids, and nucleotides provides quantitative rates for glutaminolysis, transamination reactions, and biosynthetic pathways. researchgate.netnih.gov

These quantitative assays are applied across various research fields, from understanding the metabolic reprogramming in cancer to studying metabolic diseases and drug action. researchgate.netresearchgate.net The development of high-resolution mass spectrometry has been particularly important, as it can distinguish between isotopologues of ¹³C and ¹⁵N, enabling simultaneous tracing of both elements and providing richer datasets for quantitative modeling. rsc.org

Future Directions and Emerging Research Avenues

Expansion of Isotopic Labeling Strategies for Complex Biomolecules

The primary application of L-Glutamine-N-FMOC (13C5,15N2) is in the synthesis of isotopically labeled peptides. isotope.comckisotopes.com The FMOC group facilitates its use in solid-phase peptide synthesis, allowing for the precise incorporation of a fully labeled glutamine residue into a peptide chain. These labeled peptides are invaluable as internal standards for quantitative mass spectrometry-based proteomics, enabling accurate measurement of protein expression levels in complex biological samples. ckisotopes.com

Future research will expand upon this foundation, using L-Glutamine-N-FMOC (13C5,15N2) and similarly protected amino acids to construct more complex biomolecules. This includes the synthesis of entire proteins with labeled glutamine residues for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or for studying protein-drug interactions. ckisotopes.com Furthermore, this strategy can be extended to create peptides with specific post-translational modifications, allowing researchers to investigate the functional roles of these modifications in cell signaling and disease. The ability to create uniformly labeled, complex biomolecules is a crucial step toward a more detailed understanding of their structure and function in a native biological context.

Advanced Computational Tools for Metabolic Modeling and Data Analysis

Stable isotope tracers like L-Glutamine (13C5,15N2) generate vast amounts of complex data that require sophisticated computational tools for interpretation. plos.org Techniques such as 13C-Metabolic Flux Analysis (13C-MFA) are the gold standard for converting raw isotopic labeling data from mass spectrometry into comprehensive maps of metabolic reaction rates, or fluxes. plos.orgnih.gov These models are essential for understanding how cells rewire their metabolic networks in response to genetic mutations or environmental changes. plos.org

Emerging research avenues focus on developing more powerful computational frameworks. Future models will aim to integrate flux data obtained from tracers with other 'omics' datasets, such as genomics, transcriptomics, and proteomics, to create multi-scale models of cellular behavior. nih.gov Advanced algorithms will improve the ability to perform dynamic labeling experiments, which track the flow of isotopes through metabolic pathways over time, providing a richer understanding of metabolic regulation. nih.gov The development of software capable of modeling metabolism in complex systems, such as co-cultures of different cell types or even entire organisms, will be critical for translating in vitro findings to in vivo reality. plos.org

Integration of L-Glutamine-N-FMOC (13C5,15N2) in Next-Generation Analytical Platforms

The utility of L-Glutamine-N-FMOC (13C5,15N2) is intrinsically linked to the analytical platforms used to detect its isotopic labels. Currently, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the primary technologies employed. isotope.comnih.gov In proteomics, peptides synthesized with this compound serve as standards for precise protein quantification. ckisotopes.com In metabolomics, the ¹³C and ¹⁵N labels from glutamine are traced as they are incorporated into downstream metabolites, revealing the activity of various metabolic pathways. researchgate.netisotope.com

Next-generation analytical platforms promise to enhance the utility of this tracer. For instance, multi-isotope imaging mass spectrometry (MIMS) could potentially use tracers derived from L-Glutamine (13C5,15N2) to visualize the metabolic fate of glutamine at a subcellular resolution within tissues. nih.gov Another frontier is the use of hyperpolarization, a technique that dramatically increases the NMR signal of isotopically labeled molecules. nih.gov While not directly applicable to the FMOC-protected form, glutamine isotopologues like [5-¹³C, 5-¹⁵N]-L-glutamine are being developed for hyperpolarized magnetic resonance imaging (MRI) to monitor glutamine metabolism in real-time in vivo. nih.gov These advancements will enable researchers to study metabolic processes in living organisms with unprecedented sensitivity and spatial resolution.

Elucidating Undiscovered Metabolic Roles and Pathways of Glutamine

Glutamine is recognized as a highly versatile amino acid, crucial for biosynthesis, energy production, and nitrogen transport. nih.gov It is a key anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle and a nitrogen donor for the synthesis of nucleotides and other amino acids. frontiersin.orgcellsignal.com However, the full scope of glutamine's metabolic influence is still being uncovered.

The use of fully labeled tracers like L-Glutamine (13C5,15N2) is instrumental in this discovery process. By meticulously tracking the fate of every carbon and nitrogen atom from glutamine, researchers can identify novel metabolic pathways and connections. researchgate.net Emerging research suggests glutamine metabolism is intricately linked to epigenetic regulation, as its conversion to α-ketoglutarate influences the activity of enzymes that modify DNA and histones. frontiersin.orgbosterbio.com Other studies are exploring glutamine's role in maintaining redox homeostasis through the synthesis of the antioxidant glutathione (B108866). cellsignal.com Future isotope tracing studies will be essential to quantify these pathways and discover new functions, particularly how glutamine metabolism supports the unique demands of specialized cells like neurons or rapidly proliferating immune cells. nih.gov

Applications in Preclinical Research Models for Disease Mechanism Elucidation

The reprogramming of glutamine metabolism is a hallmark of many diseases, most notably cancer, where rapidly dividing cells often exhibit a dependency on glutamine for survival and growth. frontiersin.orgnih.gov Isotope tracing with labeled glutamine in preclinical models, such as cancer cell lines and animal xenografts, has been pivotal in understanding this "glutamine addiction." researchgate.netnih.gov These studies have helped validate new therapeutic strategies that target glutamine metabolism, such as inhibitors of the glutaminase (B10826351) (GLS) enzyme or the ASCT2 glutamine transporter. nih.govnih.gov

Future applications will involve more sophisticated preclinical models that more accurately recapitulate human disease. Patient-derived xenografts (PDXs) and three-dimensional organoid cultures offer a more personalized approach to studying disease. Using labeled glutamine in these advanced models will allow researchers to investigate how metabolic heterogeneity within a tumor affects therapeutic response. This approach can help identify metabolic biomarkers that predict which patients are most likely to benefit from therapies targeting glutamine metabolism, paving the way for more precise and effective clinical interventions. nih.gov

Data Tables

Table 1: Properties of L-GLUTAMINE-N-FMOC (13C5,15N2)

PropertyValue
Molecular Formula H₂¹⁵N¹³CO(¹³CH₂)₂¹³CH(¹⁵NH₂)¹³CO₂H
Molecular Weight ~375.33 g/mol
Isotopic Enrichment ¹³C, 99%; ¹⁵N, 99%
Protecting Group N-α-FMOC (9-fluorenylmethyloxycarbonyl)
Primary Application Isotope-Labeled Peptide Synthesis
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Data sourced from Cambridge Isotope Laboratories. isotope.com

Table 2: Research Applications and Future Directions

Research AreaCurrent ApplicationEmerging Direction
Proteomics Synthesis of labeled peptides for protein quantification. ckisotopes.comCreation of fully labeled proteins for structural and functional studies.
Metabolomics Tracing glutamine's carbon and nitrogen into central carbon metabolism. researchgate.netQuantifying flux into novel pathways like epigenetic regulation and redox balance.
Computational Biology Providing data for Metabolic Flux Analysis (13C-MFA). plos.orgIntegration of flux data into multi-scale models combining genomics and proteomics.
Preclinical Models Studying glutamine addiction in cancer cell lines and xenografts. nih.govPersonalized metabolic profiling in patient-derived organoids and PDX models.

Q & A

Q. How can researchers confirm the isotopic purity and positional enrichment of L-Glutamine-N-FMOC (¹³C₅,¹⁵N₂) in synthetic batches?

Methodological Answer: Isotopic purity is typically verified using high-resolution mass spectrometry (HRMS) to assess mass shifts corresponding to ¹³C and ¹⁵N incorporation. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C- and ¹⁵N-NMR, can confirm positional labeling by analyzing chemical shift patterns. For FMOC-protected derivatives, reverse-phase HPLC coupled with UV detection ensures chemical purity (>95%), while isotopic enrichment is quantified via isotopic peak distribution in MS spectra .

Q. What are the optimal storage conditions for L-Glutamine-N-FMOC (¹³C₅,¹⁵N₂) to prevent degradation during long-term studies?

Methodological Answer: The compound should be stored desiccated at -20°C under inert gas (e.g., argon) to minimize hydrolysis of the FMOC group and isotopic exchange. Lyophilized forms are stable for >2 years, but solutions in DMSO or DMF should be aliquoted to avoid freeze-thaw cycles. Regular stability testing via LC-MS is recommended to detect decomposition products like free glutamine or FMOC-hydroxylamine .

Q. How is this isotope-labeled derivative used in protein synthesis studies?

Methodological Answer: The FMOC group protects the α-amine during solid-phase peptide synthesis (SPPS), enabling site-specific incorporation of ¹³C/¹⁵N-labeled glutamine into peptides. Post-synthesis, the FMOC group is cleaved with piperidine, and isotopic labeling is validated via MS/MS fragmentation to track metabolic incorporation in downstream applications like protein turnover assays .

Advanced Research Questions

Q. How should researchers design metabolic flux experiments using L-Glutamine-N-FMOC (¹³C₅,¹⁵N₂) to trace glutamine utilization in cancer cell models?

Methodological Answer:

  • Tracer Selection : Use [¹³C₅,¹⁵N₂]-Gln at physiologically relevant concentrations (0.5–2 mM) in glutamine-depleted media to ensure dominant tracer uptake .
  • Sampling : Collect time-resolved intracellular/extracellular metabolites (e.g., 0, 15, 30, 60 mins) to capture dynamic labeling.
  • Analytical Workflow : Employ ion chromatography (IC) paired with ultrahigh-resolution MS (UHR-MS1) to resolve ¹³C/¹⁵N isotopologues. Data-independent MS² (DI-HR-MS2) validates labeling in pathway-specific metabolites like UDP-N-acetylglucosamine or purines .

Q. What strategies mitigate isotope dilution effects when using this compound in complex biological systems?

Methodological Answer:

  • Pre-conditioning : Incubate cells in isotope-free media for 24 hrs to deplete endogenous glutamine pools.
  • Inhibitors : Use transaminase inhibitors (e.g., aminooxyacetate) to reduce ¹⁵N scrambling into other amino acids.
  • Modeling : Apply computational flux models (e.g., INCA) to correct for dilution using measured extracellular glutamine uptake rates and intracellular pool sizes .

Q. How can conflicting data on ¹³C/¹⁵N redistribution in nucleotide synthesis be resolved?

Methodological Answer: Discrepancies often arise from cell-type-specific enzyme activities (e.g., glutaminase vs. transaminases). To address this:

  • Enzyme Profiling : Quantify transcript/protein levels of glutamine-utilizing enzymes (e.g., ASNS, GLUD1) via qPCR/Western blot .
  • Isotopomer Analysis : Use tandem MS (MSⁿ) to distinguish ¹³C labeling in the purine ring (via PPP) vs. the ribose moiety (via TCA cycle), clarifying pathway contributions .

Q. What methodologies enable integration of [¹³C₅,¹⁵N₂]-Gln tracing data with multi-omics datasets?

Methodological Answer:

  • Cross-Platform Alignment : Map isotopologue distributions (from IC-MS) onto genome-scale metabolic models (e.g., Recon3D) using tools like COBRApy.
  • Transcriptomic Correlation : Apply weighted gene co-expression network analysis (WGCNA) to link flux rates (e.g., glutaminolysis) to enzyme expression clusters.
  • Validation : CRISPRi knockdown of high-flux nodes (e.g., GLS) to test model predictions .

Q. How can researchers combine L-Glutamine-N-FMOC (¹³C₅,¹⁵N₂) with other isotopes (e.g., ²H-glucose) for multi-tracer studies?

Methodological Answer:

  • Dual-Labeling : Use [¹³C₅,¹⁵N₂]-Gln with [U-¹³C₆]-glucose to trace crosstalk between glycolysis and glutaminolysis.
  • Spectral Deconvolution : Leverage high-mass-accuracy MS (Orbitrap/FTICR) with software (e.g., XCMS Isotopic) to resolve overlapping ¹³C/²H isotopologues.
  • Kinetic Modeling : Employ parallel least-squares regression to quantify fractional contributions of each carbon source to TCA intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.